2-Chloro-3-(4-methylphenyl)quinoline; sulfuric acid
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Overview
Description
2-Chloro-3-(4-methylphenyl)quinoline is a quinoline derivative . Quinoline is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . It has a wide range of applications in medicinal and synthetic organic chemistry .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehydes, which are related to 2-Chloro-3-(4-methylphenyl)quinoline, has been described in the literature . The Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating is one of the synthetic routes . Other synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .Molecular Structure Analysis
The molecular formula of 2-Chloro-3-(4-methylphenyl)quinoline is C16H12ClN . It consists of a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
2-Chloroquinoline-3-carbaldehyde, a related compound, can undergo substitution reaction at its 2-chloro position by treating it with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine, and triphenylphosphine at 80 °C under an inert atmosphere .Physical And Chemical Properties Analysis
The average mass of 2-Chloro-3-(4-methylphenyl)quinoline is 253.726 Da, and its monoisotopic mass is 253.065826 Da .Scientific Research Applications
Eco-friendly Synthesis of Poly-substituted Quinolines
Sulfuric acid-modified polyethylene glycol 6000 (PEG-OSO3H) serves as an efficient, bio-degradable, and reusable catalyst for the solvent-free synthesis of poly-substituted quinolines via Friedlander synthesis. This method highlights an eco-friendly approach to synthesizing quinolines under microwave irradiation, achieving good to excellent yields in short times without solvent use, marking an important step towards green chemistry (Hasaninejad et al., 2011).
Catalytic Applications in Room Temperature Syntheses
Silica Bonded S-Sulfonic Acid (SBSSA) has been developed as a recyclable catalyst for the synthesis of quinoxaline derivatives at room temperature. This highlights the versatility of sulfuric acid derivatives in catalyzing reactions under mild conditions, which is crucial for synthesizing complex molecules efficiently and sustainably (Niknam et al., 2009).
Polymer-bound Sulfonic Acid Promoting Synthesis
The use of polymer-bound sulfonic acid has been shown to effectively promote the Friedlander synthesis of quinolines, demonstrating the role of sulfuric acid derivatives in facilitating polymer-supported synthesis methods. This technique leverages the benefits of solid-phase synthesis, including ease of product purification and catalyst reuse, which are important for industrial applications (Maleki et al., 2015).
Antimicrobial and Biological Activity
Research on 2-chloro-4-methylquinolines has shown their potential in forming sulfur-containing derivatives with significant biological activities, such as antitumor, analgesic, and antimicrobial properties. These studies underline the importance of quinoline and sulfur compounds in the development of new therapeutic agents (Aleksanyan & Hambardzumyan, 2014).
Fluorescent Probes and Photonic Applications
The synthesis of quinoline derivatives has been explored for creating fluorescent probes, demonstrating the application of these compounds in material science, particularly in developing new materials with enhanced electronic and photonic properties. Such research contributes to the advancement of optical materials and sensors (Bodke et al., 2013).
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad range of biological activities . They are often used in the development of new drugs , and their targets can vary depending on the specific derivative and its functional groups.
Mode of Action
For instance, in the Suzuki–Miyaura (SM) cross-coupling reaction, a transition metal-catalyzed carbon–carbon bond forming reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
For example, in the Suzuki–Miyaura coupling reaction, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
For instance, some quinoline compounds have shown excellent antimicrobial effects against both Gram-negative and Gram-positive bacteria strains .
properties
IUPAC Name |
2-chloro-3-(4-methylphenyl)quinoline;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN.H2O4S/c1-11-6-8-12(9-7-11)14-10-13-4-2-3-5-15(13)18-16(14)17;1-5(2,3)4/h2-10H,1H3;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZNHBGOUJQGFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2Cl.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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